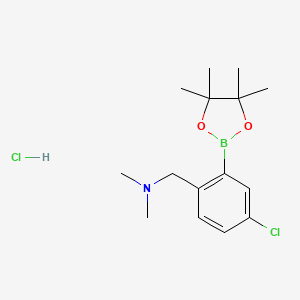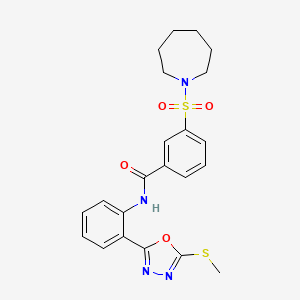![molecular formula C11H11N3O2 B2875341 2-[Methyl(quinazolin-4-yl)amino]acetic acid CAS No. 927969-38-8](/img/structure/B2875341.png)
2-[Methyl(quinazolin-4-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(quinazolin-4-yl)amino]acetic acid is an organic compound with the empirical formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is part of the quinazoline derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .
作用机制
Target of Action
Quinazolinone derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit broad-spectrum antimicrobial activities . This suggests that the compound may interact with various targets in microbial cells, potentially including enzymes or receptors crucial for microbial growth and survival.
Mode of Action
Quinazolinone derivatives have been reported to inhibit the growth of gram-positive and gram-negative bacterial strains . This suggests that the compound may interfere with essential biological processes in these organisms, leading to their growth inhibition.
Biochemical Pathways
Given the broad-spectrum antimicrobial activity of quinazolinone derivatives , it is plausible that multiple biochemical pathways could be affected, potentially including those involved in cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Given the reported antimicrobial activity of quinazolinone derivatives , it is likely that the compound exerts its effects by inhibiting the growth of microbial cells.
准备方法
The synthesis of 2-[Methyl(quinazolin-4-yl)amino]acetic acid typically involves the amidation of anthranilic acid derivatives followed by cyclization and nucleophilic substitution reactions . One common synthetic route includes:
Amidation: Anthranilic acid derivatives are reacted with acetic anhydride to form 3,1-benzoxazin-4-ones.
Cyclization: The benzoxazin-4-ones undergo cyclization with nitrogen nucleophiles such as aromatic or heterocyclic amines.
Nucleophilic Substitution: The intermediate products are then subjected to nucleophilic substitution reactions to introduce the methyl and amino groups.
化学反应分析
2-[Methyl(quinazolin-4-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
2-[Methyl(quinazolin-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
2-[Methyl(quinazolin-4-yl)amino]acetic acid can be compared with other quinazoline derivatives such as:
- 2-(Quinazolin-4-ylamino)acetic acid hydrochloride
- 2-(Quinolin-3-yl)acetic acid
- 4-Oxo-4H-quinazolin-3-yl)-acetic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the methyl group in this compound may contribute to its unique biological properties and potential therapeutic applications .
属性
IUPAC Name |
2-[methyl(quinazolin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14(6-10(15)16)11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRPOERBOGLZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)
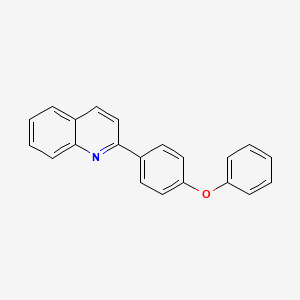
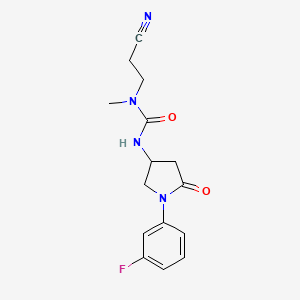
![3-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2875263.png)
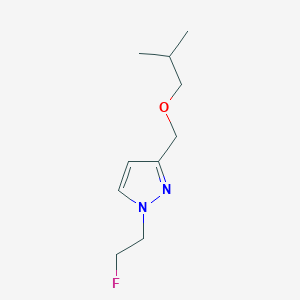
![2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B2875267.png)

![8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2875273.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/new.no-structure.jpg)
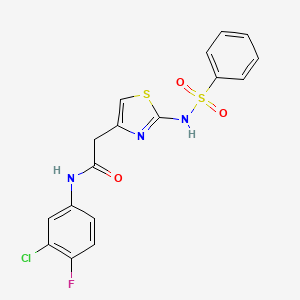
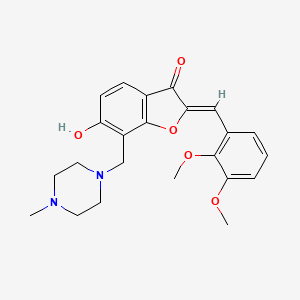
![ethyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2875277.png)
